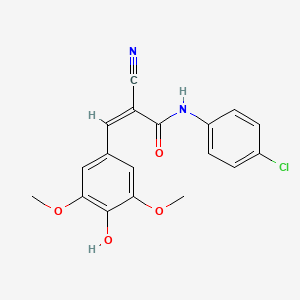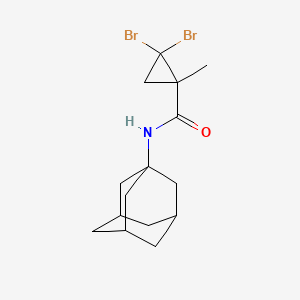
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research to study the epidermal growth factor receptor (EGFR) signaling pathway. EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell growth, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in the development and progression of various cancers, making it an attractive target for anti-cancer drug development.
作用机制
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide inhibits the tyrosine kinase activity of EGFR by binding to its ATP-binding site. This prevents the autophosphorylation of EGFR on tyrosine residues, which is required for downstream signaling pathways that promote cell proliferation and survival. The inhibition of EGFR signaling by this compound has been shown to induce apoptosis and inhibit cell growth and metastasis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on the EGFR signaling pathway. It has been shown to induce apoptosis and inhibit cell growth and metastasis in various cancer cell lines. This compound has also been shown to inhibit the proliferation of non-cancerous cells, such as fibroblasts and endothelial cells. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and specificity for EGFR, making it an ideal tool for studying the EGFR signaling pathway. However, this compound also has some limitations. It has poor solubility in water, which can limit its use in some experimental systems. In addition, this compound has a relatively short half-life, which can limit its effectiveness in some in vivo experiments.
未来方向
There are several future directions for the use of N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide in scientific research. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. This compound has been shown to enhance the anti-cancer effects of other drugs, such as chemotherapeutic agents and radiation therapy. Another area of interest is the development of more potent and selective EGFR inhibitors that can overcome the limitations of this compound. Finally, this compound can be used to study the role of EGFR in other cellular processes, such as wound healing and tissue regeneration.
合成方法
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide can be synthesized through a multi-step process starting from 4-chloroaniline and 4-hydroxy-3,5-dimethoxybenzaldehyde. The first step involves the condensation of 4-chloroaniline with 4-hydroxy-3,5-dimethoxybenzaldehyde to form 4-(4-chlorophenyl)-3,5-dimethoxybenzylideneaniline. The second step involves the reaction of the intermediate with malononitrile to form the corresponding cyanoacetamide. Finally, the cyanoacetamide is reacted with acryloyl chloride to yield this compound.
科学研究应用
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide has been widely used in scientific research to study the EGFR signaling pathway. It has been shown to inhibit the tyrosine kinase activity of EGFR by binding to its ATP-binding site, thereby blocking downstream signaling pathways that promote cell proliferation and survival. This compound has been used to investigate the role of EGFR in various cellular processes, including cell cycle regulation, apoptosis, and differentiation. It has also been used to study the effects of EGFR inhibition on cancer cell growth and metastasis.
属性
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c1-24-15-8-11(9-16(25-2)17(15)22)7-12(10-20)18(23)21-14-5-3-13(19)4-6-14/h3-9,22H,1-2H3,(H,21,23)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVHRXAIZMRRNB-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2,2-dimethylpropyl)-2-[3-(2-fluorophenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6063013.png)

![2-[2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazino]-N-cyclohexyl-2-oxoacetamide](/img/structure/B6063035.png)
![ethyl 5-[3-(benzyloxy)benzylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6063038.png)
![1-butyl-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B6063042.png)
![3-[2-(2-fluorophenyl)ethyl]-1-[(3-methyl-1H-pyrazol-5-yl)methyl]piperidine](/img/structure/B6063050.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl){[5-(methoxymethyl)-2-furyl]methyl}methylamine](/img/structure/B6063059.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6063069.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-{[5-(methoxymethyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B6063075.png)
![4-[(4-chlorobenzylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B6063076.png)
![7-(2,3-dichlorobenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6063083.png)
![N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B6063085.png)
![N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B6063097.png)
![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6063098.png)